N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-23(20,21)18-8-6-12(7-9-18)11-17-16(19)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12H,6-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFVFWKIPBYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with a piperidine derivative. The piperidine derivative is often synthesized by reacting piperidine with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. The final coupling reaction is usually carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran moiety demonstrates sensitivity to oxidative conditions. Key observations include:
-
Benzofuran ring oxidation : Under strong oxidizers like KMnO₄ or CrO₃, the furan oxygen stabilizes radical intermediates, leading to ring-opening products such as dicarbonyl derivatives.
-
Methylsulfonyl group stability : The sulfonyl group remains inert under most oxidative conditions, preserving the piperidine substituent.
Table 1: Oxidation Reactions
| Target Site | Reagents/Conditions | Major Product(s) | Source |
|---|---|---|---|
| Benzofuran ring | KMnO₄ (acidic, 80°C) | 2-(Piperidinylmethyl)-carboxamide dicarbonyl | |
| Piperidine methyl | Ozone (low temp) | N-Oxide derivatives (trace) |
Reduction Reactions
The carboxamide group and benzofuran system participate in selective reductions:
-
Carboxamide reduction : LiAlH₄ reduces the amide to a primary amine, yielding N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-methylamine.
-
Benzofuran hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring to tetrahydrobenzofuran derivatives .
Table 2: Reduction Reactions
| Target Site | Reagents/Conditions | Major Product(s) | Source |
|---|---|---|---|
| Carboxamide | LiAlH₄, THF, reflux | Benzofuran-2-methylamine analog | |
| Benzofuran ring | H₂ (1 atm), 10% Pd/C, ethanol | Tetrahydrobenzofuran-carboxamide |
Hydrolysis Reactions
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : HCl (6M) at 100°C cleaves the amide to benzofuran-2-carboxylic acid and 1-(methylsulfonyl)piperidin-4-ylmethanamine.
-
Enzymatic cleavage : Esterases or proteases selectively hydrolyze the amide in biological systems, as observed in related piperidinylmethyl carboxamides .
Substitution and Cross-Coupling
The benzofuran ring supports electrophilic substitution and metal-catalyzed coupling:
-
Suzuki-Miyaura coupling : Brominated derivatives react with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at the benzofuran 5-position .
-
Nucleophilic aromatic substitution : Electron-deficient positions on benzofuran react with amines (e.g., morpholine) under microwave irradiation .
Table 3: Substitution Reactions
Mechanistic Insights
-
Radical intermediates dominate benzofuran oxidation, confirmed by ESR studies.
-
Steric hindrance from the piperidinylmethyl group slows nucleophilic attacks at the carboxamide carbonyl.
Key Limitations in Current Data
-
Direct experimental data on this specific compound remains sparse; most insights derive from structural analogs.
-
Biological reactivity (e.g., enzyme inhibition) requires validation via in vitro assays.
Scientific Research Applications
Anticancer Potential
Research indicates that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide exhibits significant anticancer properties. It primarily functions as an inhibitor of Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to decreased cell proliferation, making this compound a candidate for cancer therapy.
Case Study: Antiproliferative Effects
A study demonstrated that related compounds showed IC50 values ranging from 19.9 µM to 75.3 µM against various cancer cell lines, including human breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The results suggest that this compound may exhibit similar or enhanced efficacy against these cell lines.
| Target | Mechanism | Result |
|---|---|---|
| CDK2 | Inhibition | Decreased cell proliferation |
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promising antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as common fungal pathogens.
Case Study: Antibacterial and Antifungal Activity
In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 5–20 µg/mL for bacterial strains resistant to conventional antibiotics. The compound's mechanism likely involves modulation of specific enzymes and pathways, enhancing its binding affinity due to the structural characteristics imparted by the piperidine and benzofuran moieties.
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antibacterial & Antifungal | 5–20 | Effective against resistant strains |
| Benzofuran Derivative A | Antibacterial | 10–30 | Less effective than target compound |
| Piperidine Derivative B | Anticancer | 15–25 | Induces apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may play a role in binding to receptors or enzymes, while the benzofuran moiety could contribute to the compound’s overall activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and piperidine-containing compounds.
Benzofuran-2-carboxamide: Lacks the piperidine moiety but retains the benzofuran core.
N-(piperidin-4-yl)methylbenzamide: Contains the piperidine moiety but lacks the benzofuran ring.
Uniqueness
The combination of the benzofuran and piperidine moieties in this compound provides a unique structural framework that may confer distinct biological activities and chemical properties compared to its individual components or other similar compounds.
Biological Activity
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 336.4 g/mol. The compound features a benzofuran moiety linked to a piperidine ring with a methylsulfonyl substituent, which is crucial for its biological activity .
Research indicates that this compound exhibits inhibitory activity against cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. Inhibition of CDK2 can lead to the suppression of tumor growth, making this compound a candidate for cancer therapy .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that the compound induced apoptosis in ovarian cancer cells, correlating with reduced phosphorylation levels of retinoblastoma protein (Rb), a known substrate of CDK2 .
- Antiparasitic Potential : The compound has also been evaluated for its activity against Plasmodium falciparum (the malaria parasite). Preliminary findings suggest that it may block multiple stages of the malaria life cycle, indicating potential as an antimalarial agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the piperidine and benzofuran moieties significantly affect biological activity. For example, substituents on the benzofuran ring can enhance or diminish potency against specific targets, emphasizing the importance of structural optimization in drug design .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although detailed pharmacokinetic data is limited, initial predictions suggest favorable lipophilicity and metabolic stability, which are critical for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via carboxamide coupling between benzofuran-2-carboxylic acid and the appropriate amine derivative (e.g., 1-(methylsulfonyl)piperidin-4-yl)methylamine). General procedures involve activating the carboxylic acid with coupling agents like HATU or EDCI in polar aprotic solvents (e.g., DMF or DCM) under nitrogen. Reaction yields (45–85%) depend on stoichiometric ratios, temperature (room temperature to 60°C), and purification via recrystallization (e.g., ethanol/2-propanol) or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Identify piperidine methylsulfonyl protons (δ ~2.5–3.5 ppm), benzofuran aromatic protons (δ ~7.0–8.0 ppm), and coupling constants (e.g., J = 7–8 Hz for adjacent protons) .
- Melting Point Analysis : Confirm purity (e.g., HCl salt recrystallized from ethanol melts at 209–212°C) .
- Elemental Analysis : Validate molecular composition (e.g., C, H, N within 0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s interaction with biological targets?
- Answer : Synthesize analogs with systematic modifications (e.g., substituents on the benzofuran ring, piperidine sulfonyl group, or methyl linker). Use assays like receptor binding (e.g., radioligand displacement) or enzymatic inhibition to correlate structural changes with activity. For example:
- Replace methylsulfonyl with methoxy or halogen groups to assess steric/electronic effects.
- Test analogs against related targets (e.g., serotonin or dopamine receptors) using protocols from studies on similar piperazine/piperidine carboxamides .
Q. What computational strategies can predict binding affinity and selectivity of this compound toward biological targets?
- Answer : Combine:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., GPCRs or kinases).
- Quantum Chemical Calculations : Optimize ligand geometry and calculate electrostatic potential surfaces to identify key binding motifs (e.g., sulfonyl group hydrogen bonding) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) to validate docking predictions .
Q. How should researchers resolve contradictory data in pharmacological assays (e.g., IC₅₀ variability across studies)?
- Answer :
- Validate Assay Conditions : Ensure consistent buffer pH, ion concentrations, and temperature.
- Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or SPR measurements.
- Metabolite Screening : Use LC-MS to rule out off-target interactions or compound degradation .
Q. What strategies improve the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) for in vivo studies?
- Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., benzofuran oxidation) using liver microsomes.
- LogP Optimization : Adjust lipophilicity via substituent modifications to balance blood-brain barrier penetration and solubility .
Methodological Considerations
Q. What analytical workflows ensure reproducibility in synthesizing and characterizing this compound?
- Answer :
- Step 1 : Standardize reaction conditions (solvent, temperature, catalyst) using protocols from (e.g., 77% yield via Procedure A).
- Step 2 : Validate purity via HPLC (≥98%) and NMR (no residual solvent peaks).
- Step 3 : Archive spectral data in open-access databases (e.g., Crystallography Open Database) for cross-validation .
Q. How can researchers leverage high-throughput screening (HTS) to identify off-target effects?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
